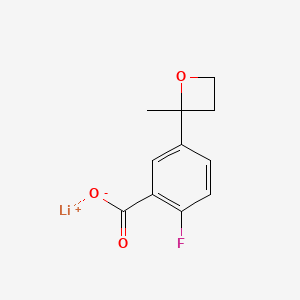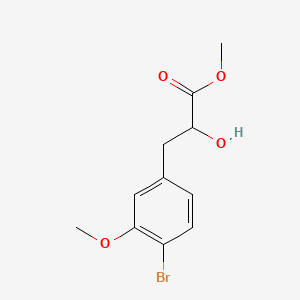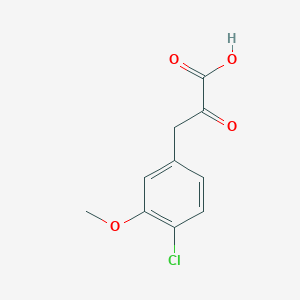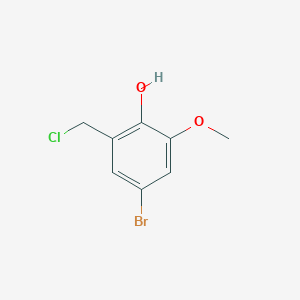
4-Bromo-2-(chloromethyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(chloromethyl)-6-methoxyphenol is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenolic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-6-methoxyphenol typically involves the bromination and chloromethylation of a methoxyphenol precursor. One common method includes the following steps:
Bromination: The methoxyphenol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(chloromethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized to form quinones, while reduction reactions can modify the bromine and chlorine substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted phenols and ethers.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Applications De Recherche Scientifique
4-Bromo-2-(chloromethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorophenol: Lacks the methoxy group, resulting in different chemical properties.
2-(Chloromethyl)-6-methoxyphenol: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-2-(chloromethyl)phenol: Lacks the methoxy group, influencing its solubility and biological activity.
Uniqueness
4-Bromo-2-(chloromethyl)-6-methoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenolic ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8BrClO2 |
|---|---|
Poids moléculaire |
251.50 g/mol |
Nom IUPAC |
4-bromo-2-(chloromethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4H2,1H3 |
Clé InChI |
QZWWEELNTAOPKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


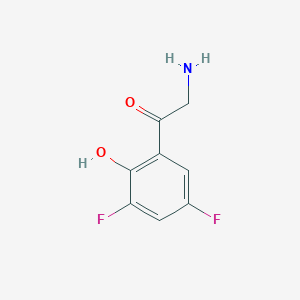
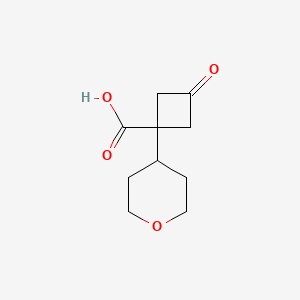
![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
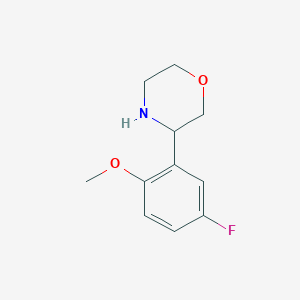
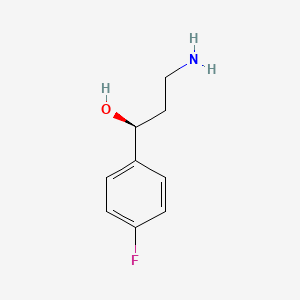
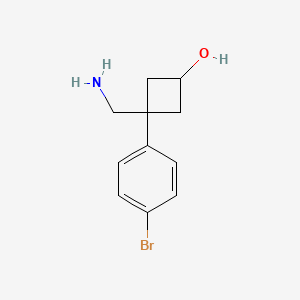

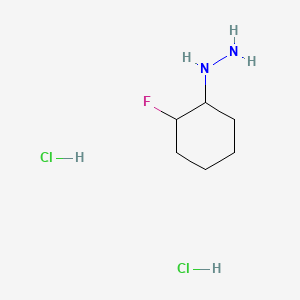
![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)
